![molecular formula C9H8ClN3O2 B3045042 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1016686-46-6](/img/structure/B3045042.png)
5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine, also known as 5-Chloro-2-methoxyphenyl-oxadiazol-2-amine or 5-CMP-oxadiazol-2-amine, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a unique structure consisting of five carbon atoms, one nitrogen atom, and two oxygen atoms. 5-CMP-oxadiazol-2-amine has been researched for its ability to act as an organic catalyst, a drug, and a building block for other compounds.
Scientific Research Applications
Antimicrobial Activity
Research on derivatives of 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine has shown promising results in antimicrobial studies. For instance, compounds synthesized with this structure have demonstrated significant antibacterial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. These findings suggest the potential of these compounds in contributing to the development of new antibacterial agents (Rai et al., 2009), (Kumar et al., 2013).
Anticancer Activity
Another significant area of application for 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives is in anticancer research. Various studies have synthesized and tested the antiproliferative activity of these compounds against a range of cancer cell lines. Certain derivatives have shown potent activity, indicating their potential as scaffolds for the development of new anticancer agents. This includes efficacy against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others, highlighting the diverse therapeutic possibilities these compounds may offer in oncology (Ahsan et al., 2018), (Yakantham et al., 2019).
properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKALBAFLIKUDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602695 | |
Record name | 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1016686-46-6 | |
Record name | 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016686-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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